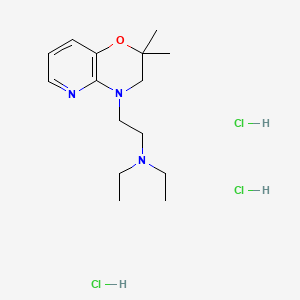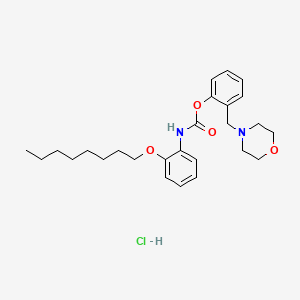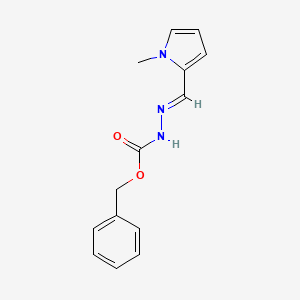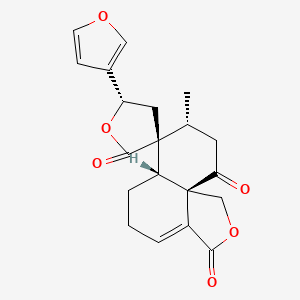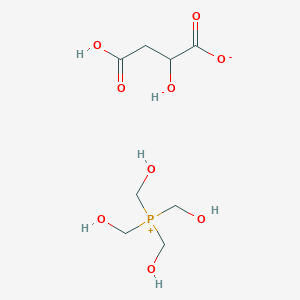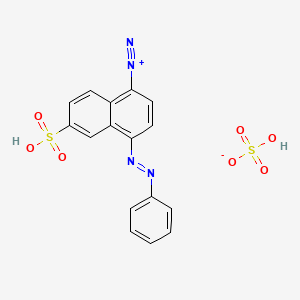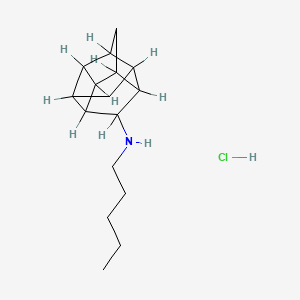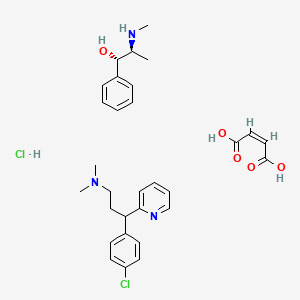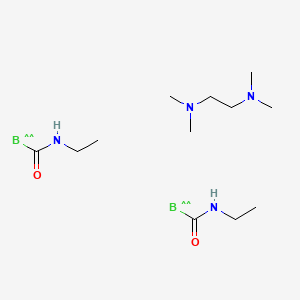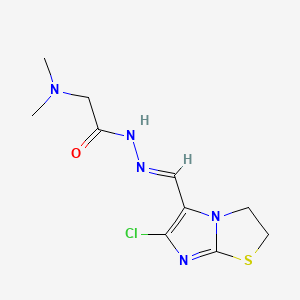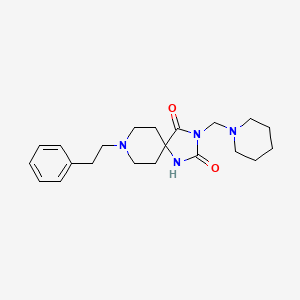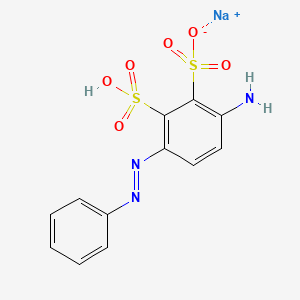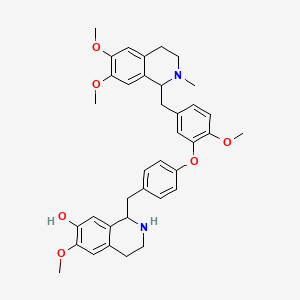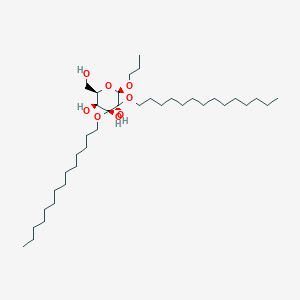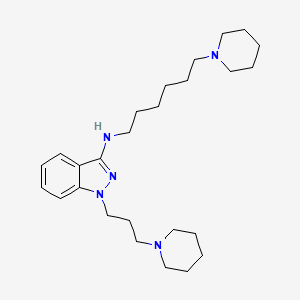
1H-Indazol-3-amine, N-(6-(1-piperidinyl)hexyl)-1-(3-(1-piperidinyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazol-3-amine, N-(6-(1-piperidinyl)hexyl)-1-(3-(1-piperidinyl)propyl)- is a complex organic compound that belongs to the class of indazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazol-3-amine derivatives typically involves multi-step reactions, including the formation of the indazole core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the indazole ring through cyclization of appropriate precursors.
Amine Functionalization: Introduction of amine groups through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indazol-3-amine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of nitro groups to amines using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1H-Indazol-3-amine derivatives have been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as anti-cancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: Investigation of their interactions with biological targets such as enzymes and receptors.
Industrial Applications: Use as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1H-Indazol-3-amine derivatives involves their interaction with specific molecular targets. These compounds may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole: A simpler indazole derivative with known biological activities.
1H-Indazol-3-amine: The parent compound without additional functional groups.
N-(6-(1-piperidinyl)hexyl)-1H-indazole: A related compound with a similar structure.
Uniqueness
1H-Indazol-3-amine, N-(6-(1-piperidinyl)hexyl)-1-(3-(1-piperidinyl)propyl)- is unique due to its specific functional groups and structural complexity
Eigenschaften
CAS-Nummer |
88837-02-9 |
|---|---|
Molekularformel |
C26H43N5 |
Molekulargewicht |
425.7 g/mol |
IUPAC-Name |
N-(6-piperidin-1-ylhexyl)-1-(3-piperidin-1-ylpropyl)indazol-3-amine |
InChI |
InChI=1S/C26H43N5/c1(2-8-17-29-18-9-3-10-19-29)7-16-27-26-24-14-5-6-15-25(24)31(28-26)23-13-22-30-20-11-4-12-21-30/h5-6,14-15H,1-4,7-13,16-23H2,(H,27,28) |
InChI-Schlüssel |
VJNGVQUYCVAWTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCCCCNC2=NN(C3=CC=CC=C32)CCCN4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


